(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-2-4-11(5-3-10)15-12(8-13-16(24)19-17(18)25-13)9-21(20-15)7-6-14(22)23/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,18,19,24)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDSRQQQBCVSCY-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine ring, followed by the formation of the pyrazole ring, and finally the introduction of the propanoic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with thiazolidinone scaffolds exhibit notable anticancer properties. For instance, derivatives similar to (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that thiazolidinone derivatives can target specific oncogenic pathways, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazolidinones have been reported to possess antibacterial and antifungal properties, making them candidates for the development of new antibiotics. A related compound exhibited significant inhibition against various bacterial strains, indicating that (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid could be similarly effective .
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. Studies have shown that modifications to the thiazolidinone core can enhance the inhibitory effects on inflammatory pathways, such as COX-II inhibition, which is crucial in managing pain and inflammation . The potential of (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid in this area warrants further investigation.
Synthesis Methodologies
The synthesis of (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid involves several key steps:
- Formation of Thiazolidinone Core : The initial step typically involves the condensation of appropriate aldehydes with thioureas to form thiazolidinones.
- Introduction of Pyrazole Moiety : Subsequent reactions involve the introduction of the pyrazole ring through cyclization reactions using hydrazine derivatives.
- Final Functionalization : The final step includes modifications to introduce the propanoic acid moiety, often through carboxylation or acylation reactions.
These synthetic routes highlight the versatility and complexity involved in creating this compound, allowing for variations that can enhance biological activity .
Case Study 1: Anticancer Efficacy
A study published in MedChemComm evaluated several thiazolidinone derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid exhibited IC50 values in low micromolar ranges, demonstrating significant potency against cancer cells .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of thiazolidinones were tested against a panel of bacterial strains, including resistant strains. The results showed that certain modifications led to enhanced activity, suggesting that (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid could be a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Pyrazole-Based Derivatives
The target compound shares structural homology with 4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (), which also features a Z-configuration and a pyrazole core.
Another analog, 3-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid (), closely mirrors the target’s thiazolidinone and propanoic acid motifs. Key differences include:
- Substituent on phenyl ring : The target uses a p-tolyl group (methyl-substituted phenyl), while ’s compound has a 4-chlorobenzyloxy group. The p-tolyl group enhances lipophilicity, whereas the chlorobenzyl group introduces stronger electron-withdrawing effects .
- Synthetic routes : Both compounds likely derive from pyrazole intermediates, but highlights isomerization pathways (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines), suggesting that reaction conditions (e.g., temperature, catalysts) critically influence final stereochemistry .
Thiazolidinone-Containing Compounds
Thiazolidinones are pharmacophores known for antimicrobial and anti-inflammatory activity. The target’s thiazolidinone ring is structurally distinct from 2-((4-chloro-6-(ethylamino)-s-triazine-2-yl)amino)-2-methylpropionitrile (cyanazine, ), a triazine-based herbicide. While cyanazine’s triazine ring enables nucleophilic substitution, the thiazolidinone’s conjugated system in the target compound favors electrophilic interactions .
Substituent Effects on Bioactivity
- Acidic side chains: The propanoic acid group in the target enhances water solubility (predicted pKa ~4.2), similar to ’s compound. This contrasts with non-ionizable groups in pyrazoxyfen (), which rely on ester linkages for bioavailability .
Research Findings and Implications
- Stereochemical Stability: The Z-configuration in the target compound, confirmed via crystallography (cf. SHELX methodologies ), is critical for maintaining planar conjugation between the pyrazole and thiazolidinone rings. This contrasts with ’s isomerizable pyrazolotriazolopyrimidines, where steric effects drive structural rearrangements .
- Biological Potential: The propanoic acid group positions the target for carboxylate-mediated binding (e.g., to kinases or GPCRs), similar to fluazifop (), a herbicide targeting acetyl-CoA carboxylase .
Biological Activity
(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a compound that incorporates a thiazolidinone moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and potential mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of various precursors, including thiazolidinone derivatives and pyrazole intermediates. The structural integrity is confirmed through spectroscopic methods such as NMR and mass spectrometry, which provide insights into its molecular framework.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.35 | |
| Compound B | A549 (Lung) | 0.97 | |
| Compound C | HeLa (Cervical) | 0.02 |
In a study involving several thiazolidinone derivatives, one compound demonstrated an IC50 value of 87 ± 5 nM against EGFR, comparable to the reference drug erlotinib (IC50 = 80 ± 5 nM), indicating potent anticancer activity .
Cytotoxicity Assays
Cytotoxicity assays using the MCF-10A human mammary gland epithelial cell line revealed that the tested compounds exhibited no significant cytotoxic effects at concentrations up to 50 µM, with cell viability remaining above 86% . This suggests a favorable safety profile for further development.
The mechanisms underlying the biological activity of thiazolidinone derivatives often involve modulation of key signaling pathways associated with cancer progression. For instance, some compounds have been shown to inhibit the activity of protein kinases involved in cell proliferation and survival.
Case Studies
- Case Study on Glioblastoma : A derivative similar to our compound was evaluated for its antitumor activity against glioblastoma multiforme cells. It demonstrated a significant reduction in cell viability, highlighting the potential of thiazolidinones in treating aggressive brain tumors .
- PPARγ Activation : Another study explored the interaction of related compounds with PPARγ receptors, revealing that certain derivatives acted as partial agonists, indicating their potential role in metabolic regulation and cancer therapy .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions ensure high yields?
The synthesis typically involves a Knoevenagel condensation between a 3-formylpyrazole derivative and 2-thioxothiazolidin-4-one. Critical steps include refluxing in acetic acid with sodium acetate (acts as a base and catalyst) for 2.5–3 hours. Purification via recrystallization from a DMF-EtOH (1:1) mixture is essential to achieve high-purity crystals. Monitoring the reaction with TLC ensures completion .
Q. Which spectroscopic methods are routinely used for characterization, and how are key functional groups identified?
- FTIR : Identifies the carbonyl group (C=O stretch at ~1705 cm⁻¹) and thioamide group (C=S stretch at ~1253 cm⁻¹).
- 1H NMR : Aromatic protons (δ 7.45–7.49 ppm) and the methine proton (δ ~5.86 ppm) confirm the Z-configuration.
- ESI-MS : Molecular ion peaks (e.g., m/z 503.2 [M-H]⁻) validate the molecular formula .
Q. What purification techniques are recommended, and how does solvent choice impact crystal quality?
Recrystallization from a DMF-EtOH (1:1) mixture is optimal. Solvent polarity balances compound solubility and nucleation rates. Slow cooling yields high-purity crystals, as evidenced by sharp melting points (e.g., 160–162°C). Alternative methods like column chromatography may introduce impurities .
Q. What are common side reactions during synthesis, and how can they be mitigated?
Oxidation of the thioamide group and dimerization are common. Strategies include:
- Using inert atmospheres (N₂) and antioxidants (e.g., BHT).
- Strict stoichiometric control and maintaining reflux temperatures below decomposition thresholds .
Advanced Research Questions
Q. How can the Z-configuration of the thiazolidinone-methylidene moiety be optimized, and what techniques confirm stereochemistry?
Steric hindrance from the p-tolyl group favors the Z-isomer during condensation. Analytical confirmation involves:
- NOE NMR : Correlations between the thiazolidinone carbonyl and pyrazole protons.
- X-ray crystallography : Resolves spatial arrangements unambiguously .
Q. How do electronic effects of substituents on the pyrazole ring influence reactivity in functionalization reactions?
- Electron-donating groups (e.g., -OCH₃) increase pyrazole ring electron density, facilitating electrophilic substitution.
- Electron-withdrawing groups (e.g., -NO₂) require harsher conditions (e.g., HNO₃/H₂SO₄). Substituent effects are quantified via Hammett σ values in kinetic studies .
Q. What strategies resolve discrepancies between theoretical and observed NMR shifts?
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to detect unexpected couplings.
- DFT calculations : Compare computed chemical shifts with experimental data to identify structural anomalies (e.g., tautomerism) .
Q. In structure-activity relationship (SAR) studies, how do substituents at the pyrazole 3-position affect bioactivity?
- Bulky substituents (e.g., 4-nitrophenyl) enhance hydrophobic interactions with enzyme pockets, increasing inhibitory activity (e.g., 3-fold higher COX-2 inhibition vs. p-tolyl).
- Activity is validated via enzyme assays (IC₅₀ measurements) and molecular docking simulations .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
